Pbrm1-BD2-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

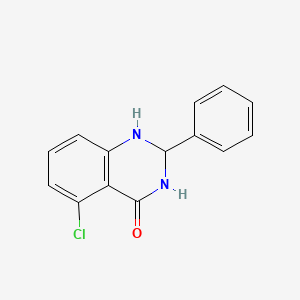

Molecular Formula |

C14H11ClN2O |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18) |

InChI Key |

ODBQDJLEOQRRNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Epigenome: A Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Inhibition of PBRM1's Second Bromodomain

PBRM1-BD2-IN-3 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1] PBRM1 is a critical subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a key player in regulating gene expression.[2][3] The primary mechanism of action of this compound is its direct binding to the acetyl-lysine binding pocket of PBRM1's BD2, thereby disrupting the interaction between the PBAF complex and acetylated histones on the chromatin. This interference with a fundamental epigenetic reading process ultimately modulates the expression of PBRM1-target genes and affects cellular processes such as proliferation.[3][4]

The discovery of this compound, also identified as compound 12 in the foundational study by Shishodia et al., stemmed from a sophisticated NMR-based fragment screening approach.[1][2] This methodology allowed for the identification of novel chemical scaffolds that could be optimized into potent and selective inhibitors.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (μM) |

| This compound (Compound 12) | PBRM1-BD2 | 1.1 |

Data from Shishodia S, et al. J Med Chem. 2022.[1]

Signaling Pathway and Mechanism of Action

This compound acts by competitively inhibiting the binding of the PBRM1 BD2 domain to acetylated lysine residues on histone tails, particularly H3K14ac.[5][6] This disruption prevents the recruitment or stabilization of the PBAF complex at specific genomic loci, thereby altering chromatin structure and the transcription of target genes involved in cellular processes like cell cycle control and proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. | Semantic Scholar [semanticscholar.org]

- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of PBRM1 Bromodomain 2 by Pbrm1-BD2-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pbrm1-BD2-IN-3, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex and a protein of significant interest in oncology due to its frequent mutation in various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2] This document outlines the biochemical and cellular activity of this compound and related compounds, details the experimental methodologies used for its characterization, and illustrates the relevant biological pathways and discovery workflows.

Core Compound Data: this compound (Compound 12)

This compound, referred to as compound 12 in its discovery publication, was identified through a nuclear magnetic resonance (NMR)-based fragment screen.[1][2][3] It represents a valuable chemical tool for probing the function of PBRM1's second bromodomain.

Biochemical Activity

The primary activity of this compound is the inhibition of the interaction between PBRM1-BD2 and acetylated histone peptides.

| Compound | Target | IC50 (µM) | Assay |

| This compound (12) | PBRM1-BD2 | 1.1 ± 0.2 | AlphaScreen |

Table 1: Inhibitory potency of this compound against PBRM1-BD2.[2]

Structure-Activity Relationship (SAR) and Selectivity

The discovery of this compound was part of a broader medicinal chemistry effort to develop potent and selective PBRM1 inhibitors. The following table summarizes the activity of key analogues, highlighting the structure-activity relationships that led to more potent and selective compounds.

| Compound | Modifications from Compound 11 (IC50 = 1.0 µM) | PBRM1-BD2 IC50 (µM) | PBRM1-BD2 K_d_ (µM, ITC) | PBRM1-BD5 K_d_ (µM, ITC) | SMARCA4 K_d_ (µM, ITC) |

| 11 | (Reference Compound) | 1.0 ± 0.2 | 9.3 | 10.1 | 69 |

| 12 (this compound) | 2-fluoro substitution on Ring A | 1.1 ± 0.2 | N/A | N/A | N/A |

| 15 | 2-methyl substitution on Ring A | 0.2 ± 0.04 | 5.5 | 11.1 | No Binding |

| 16 (PBRM1-BD2-IN-5) | 3-methyl substitution on Ring A | 0.26 ± 0.04 | 1.5 | 3.9 | No Binding |

| 34 (PBRM1-BD2-IN-8) | Further optimization of scaffold | 0.16 ± 0.02 | 4.4 | 25 | N/A |

Table 2: Structure-Activity Relationship and Selectivity Profile of PBRM1-BD2 Inhibitors. N/A indicates data not available. The development from compound 11 led to compounds (15, 16, 34) with improved potency and significant selectivity against the SMARCA4 bromodomain, a key off-target.[2][4][5]

PBRM1 Signaling and Therapeutic Rationale

PBRM1 is a component of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering chromatin structure.[6] Its frequent inactivation in ccRCC suggests a tumor suppressor role.[1] However, in other contexts like prostate cancer, PBRM1 can act as a tumor promoter.[1][2][3] PBRM1-mediated signaling is complex and impacts several cancer-relevant pathways.

Caption: PBRM1 Signaling and Point of Intervention.

PBRM1, as part of the PBAF complex, recognizes acetylated histones via its bromodomains (primarily BD2 and BD4), leading to chromatin remodeling and altered gene expression. This impacts pathways controlling cell proliferation, such as p21-mediated cell cycle arrest, and other cancer-associated signaling cascades including the AKT-mTOR and HIF pathways.[7][8] this compound acts by specifically blocking the interaction between PBRM1's second bromodomain and acetylated histones.

Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to characterize this compound and related inhibitors.

Inhibitor Discovery and Validation Workflow

The discovery of selective PBRM1 inhibitors followed a structured, multi-step process beginning with a broad screen and progressively refining for potency and selectivity.

Caption: Workflow for PBRM1-BD2 Inhibitor Discovery.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol

This assay quantitatively measures the inhibition of the PBRM1-BD2 interaction with an acetylated histone H3 peptide.

-

Reagents:

-

His6-tagged PBRM1-BD2 protein

-

Biotinylated histone H3 peptide (acetylated on lysine 14)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Ni2+-chelate Acceptor beads (PerkinElmer)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add 5 µL of assay buffer containing His-PBRM1-BD2 (final concentration ~0.2 µM) and biotin-H3K14ac peptide to a 384-well plate.[2]

-

Add test compound dilutions to the wells. Include positive (DMSO vehicle) and negative (no protein) controls.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of a slurry of Ni2+-chelate Acceptor beads in assay buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of a slurry of Streptavidin-coated Donor beads in assay buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The signal decreases as the compound inhibits the protein-peptide interaction.

-

Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the binding affinity (Kd) and thermodynamics of the interaction between the inhibitor and the bromodomain.

-

Reagents & Equipment:

-

Purified PBRM1-BD2 protein (or other bromodomains for selectivity) dialyzed into ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Test compound dissolved in the final dialysis buffer.

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the concentrated ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

-

A control titration of ligand into buffer should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2]

-

Cellular Viability Assay Protocol

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

-

Materials:

-

Procedure:

-

Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[9]

-

Treat cells with a range of concentrations of the test compound. Include a DMSO vehicle control.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the signal of treated wells to the DMSO control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 or GI50 value.

-

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of PBRM1's second bromodomain. While its potency is in the low micromolar range, the SAR studies it anchored have successfully guided the development of more potent and highly selective inhibitors, such as compounds 15, 16, and 34.[2] These compounds demonstrate excellent selectivity against other bromodomains within family VIII, particularly SMARCA4, making them superior tools for dissecting the specific roles of PBRM1 in health and disease. The methodologies and data presented herein provide a comprehensive foundation for researchers aiming to utilize or further develop inhibitors targeting this important epigenetic reader.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijbs.com [ijbs.com]

The Role of PBRM1 BD2 in Chromatin Remodeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, plays a critical role in regulating gene expression and maintaining genome stability.[1][2] Its function is intricately linked to its unique structure, which includes six tandem bromodomains (BDs), making it an essential targeting subunit of the PBAF complex.[2][3] Among these, the second bromodomain, PBRM1 BD2, has emerged as a crucial reader of the histone code, with distinct functionalities that are pivotal for the complex's recruitment to chromatin and its subsequent remodeling activities. This technical guide provides a comprehensive overview of the core functions of PBRM1 BD2, its involvement in key signaling pathways, and detailed experimental protocols for its study.

Core Function of PBRM1 BD2: A Dual-Binding Reader

PBRM1 BD2 functions as a versatile "reader" domain, recognizing specific epigenetic marks on histones and, uniquely, also binding to nucleic acids. This dual-binding capability is central to its role in tethering the PBAF complex to specific genomic loci.

Acetylated Histone Recognition

The primary and most well-characterized function of PBRM1 BD2 is its specific recognition of acetylated lysine residues on histone tails. Extensive research has demonstrated that PBRM1 BD2, in concert with other bromodomains within PBRM1 (notably BD4 and BD5), exhibits a high affinity for histone H3 acetylated at lysine 14 (H3K14ac).[2][4][5] This interaction is a key mechanism for recruiting the PBAF complex to active gene promoters and enhancers, regions often enriched with this histone mark.[2] While individual bromodomains exhibit weak binding, their collaboration within the full-length PBRM1 protein results in a strong and specific interaction with H3K14ac.[4][5]

Novel RNA Binding Activity

Recent studies have unveiled a novel function for PBRM1 BD2: the ability to selectively bind to double-stranded RNA (dsRNA).[1][3] This interaction is significant as it enhances the affinity of BD2 for its primary target, the H3K14ac peptide.[1] This suggests a cooperative mechanism where both histone marks and nuclear RNAs can influence the localization and activity of the PBAF complex. The RNA-binding activity of PBRM1 BD2 is mediated by a distinct binding pocket, and its disruption has been shown to compromise the chromatin association of PBRM1 and its cellular functions.[1][3]

Quantitative Data on PBRM1 BD2 Interactions

The binding affinities of PBRM1 BD2 for various ligands, including small molecule inhibitors, histone peptides, and nucleic acids, have been quantified using several biophysical techniques. These data are crucial for understanding the domain's function and for the development of targeted therapeutics.

Table 1: Binding Affinities of Small Molecule Inhibitors for PBRM1 BD2

| Compound/Fragment | Method | Binding Affinity (Kd) | IC50 | Reference |

| Fragment 5 (2-phenyldihydroquinazolinone) | NMR Titration | 45.3 ± 8.1 μM | - | [6] |

| Fragment 6 (acridone scaffold) | NMR Titration | 79 μM | 127 ± 30 μM | [6] |

| Compound 7 | ITC | 0.7 μM | 0.2 ± 0.02 μM | [6] |

| Compound 8 | ITC | 6.9 μM | 6.3 ± 1.4 μM | [6] |

| Compound 11 | ITC | 9.3 μM | 1.0 ± 0.2 μM | [6] |

| Compound 12 | - | - | 1.1 ± 0.2 μM | [6] |

| Compound 13 | - | - | 1.7 ± 0.3 μM | [6] |

| Compound 14 | - | - | 2.1 ± 0.4 μM | [6] |

| Compound 16 | ITC | 1.5 ± 0.9 μM | 0.26 ± 0.04 μM | [6] |

| Compound 17 | - | - | 0.87 ± 0.14 μM | [6] |

| Compound 20 | - | - | 5.6 ± 1.0 μM | [6] |

| Compound 21 | - | - | 0.86 ± 0.15 μM | [6] |

| Compound 22 | - | - | 1.3 ± 0.3 μM | [6] |

| Compound 24 | - | - | 0.43 ± 0.04 μM | [6] |

| Compound 25 | - | - | 0.22 ± 0.02 μM | [6] |

| Compound 26 | - | - | 0.29 ± 0.05 μM | [6] |

Table 2: Binding Affinities of PBRM1 BD2 for Biological Molecules

| Ligand | Method | Binding Affinity (Kd) | Reference |

| H3K14ac peptide | NMR Titration | 0.41 ± 0.03 mM | [3] |

| H3K14ac peptide (in presence of dsRNAI) | NMR Titration | 0.32 ± 0.06 mM | [3] |

| dsRNAI (stem-loop) | NMR Titration | 0.025 ± 0.008 mM | [1] |

| dsDNA | NMR Titration | 0.91 ± 0.38 mM | [1] |

| ssRNAI (poly-U) | NMR Titration | 0.35 ± 0.08 mM | [1] |

| ssDNA | NMR Titration | 0.13 ± 0.03 mM | [1] |

Signaling Pathways Involving PBRM1 BD2

PBRM1, through the action of its bromodomains including BD2, is implicated in several critical signaling pathways that regulate cell growth, stress response, and tumorigenesis.

PBRM1 and the p53 Pathway

PBRM1 has been identified as a reader of p53 acetylation, a key post-translational modification that governs p53's transcriptional activity. While BD4 is primarily responsible for recognizing acetylated p53, BD2's role in anchoring the PBAF complex to H3K14ac at p53 target gene promoters is crucial for facilitating p53-dependent transcription.[7][8] This highlights a cooperative mechanism where different bromodomains of PBRM1 read distinct acetylation marks on both histones and non-histone proteins to co-activate gene expression.

PBRM1 and Hypoxia-Inducible Factor (HIF) Signaling

PBRM1 plays a role in the cellular response to hypoxia by regulating the activity of HIF-1α.[9][10] While the broader PBAF complex is involved in remodeling chromatin at HIF target genes, PBRM1 itself can bind to HIF-1α mRNA.[9] This suggests a multi-layered regulation where PBRM1 BD2-mediated chromatin targeting and direct RNA binding could cooperate to fine-tune the expression of hypoxia-responsive genes.

PBRM1 and NF-κB Signaling

Loss of PBRM1 has been shown to lead to the aberrant activation of the NF-κB pathway.[11][12] PBRM1-deficient PBAF complexes can be retargeted to distal enhancers containing NF-κB motifs, leading to heightened NF-κB activity.[11] This suggests that PBRM1, likely through the chromatin anchoring function of its bromodomains like BD2, plays a role in restricting the activity of the NF-κB pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate study of PBRM1 BD2 function and its interactions. Below are protocols for key experiments.

Protocol 1: AlphaScreen Assay for PBRM1 BD2 Inhibitor Screening

This protocol describes a competition-based AlphaScreen assay to identify and characterize inhibitors of the PBRM1 BD2-H3K14ac interaction.

Materials:

-

His-tagged PBRM1 BD2 protein

-

Biotinylated H3K14ac peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

Test compounds (dissolved in DMSO)

-

384-well low-volume microplates (e.g., ProxiPlate)

Procedure:

-

Reagent Preparation:

-

Dilute His-tagged PBRM1 BD2 and biotinylated H3K14ac peptide in Assay Buffer to desired working concentrations (optimization required, typically in the low nanomolar range).

-

Prepare a serial dilution of test compounds in DMSO, then dilute in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 2 µL of diluted test compound or DMSO (for controls) to the wells of the 384-well plate.

-

Add 2 µL of diluted His-tagged PBRM1 BD2 to all wells.

-

Add 2 µL of diluted biotinylated H3K14ac peptide to all wells except for the "no peptide" control wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Bead Addition:

-

Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer.

-

Add 4 µL of the bead mixture to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (DMSO) and negative (no peptide) controls.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity Determination

This protocol outlines the use of a fluorescence polarization assay to quantify the binding affinity between PBRM1 BD2 and a fluorescently labeled ligand (e.g., a fluorescently tagged H3K14ac peptide).

Materials:

-

PBRM1 BD2 protein

-

Fluorescently labeled ligand (e.g., FITC-H3K14ac peptide)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Black, low-binding 384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PBRM1 BD2 in Assay Buffer.

-

Prepare a stock solution of the fluorescently labeled ligand in Assay Buffer.

-

-

Assay Plate Setup:

-

In the wells of the 384-well plate, create a serial dilution of the PBRM1 BD2 protein in Assay Buffer.

-

To each well, add a fixed, low concentration of the fluorescently labeled ligand (typically in the low nanomolar range, below the expected Kd).

-

Include control wells with only the fluorescent ligand (for minimum polarization) and buffer only (for background).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence polarization values against the concentration of PBRM1 BD2.

-

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

-

Protocol 3: Nucleosome Pulldown Assay

This protocol describes a method to assess the interaction of PBRM1 BD2 with reconstituted nucleosomes.

Materials:

-

GST-tagged PBRM1 BD2 protein

-

Reconstituted biotinylated nucleosomes (unmodified or with specific histone modifications, e.g., H3K14ac)

-

Streptavidin magnetic beads

-

Binding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Nonidet P-40

-

Wash Buffer: Binding Buffer with adjusted NaCl concentration if needed

-

Elution Buffer: 2x SDS-PAGE loading buffer

-

Glutathione agarose beads (for GST pulldown)

Procedure (for biotinylated nucleosome pulldown):

-

Nucleosome Immobilization:

-

Incubate streptavidin magnetic beads with biotinylated nucleosomes in Binding Buffer for 1 hour at 4°C with rotation.

-

Wash the beads twice with Binding Buffer to remove unbound nucleosomes.

-

-

Protein Binding:

-

Add purified GST-tagged PBRM1 BD2 protein to the nucleosome-bound beads.

-

Incubate for 2 hours at 4°C with rotation.

-

-

Washing:

-

Wash the beads three times with Wash Buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the bound proteins by adding Elution Buffer and heating at 95°C for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST antibody.

-

Procedure (for GST-tagged protein pulldown):

-

Protein Immobilization:

-

Incubate glutathione agarose beads with GST-tagged PBRM1 BD2 in Binding Buffer for 1 hour at 4°C.

-

Wash the beads to remove unbound protein.

-

-

Nucleosome Binding:

-

Add reconstituted nucleosomes to the protein-bound beads.

-

Incubate for 2 hours at 4°C.

-

-

Washing and Elution:

-

Follow steps 3 and 4 from the biotinylated nucleosome pulldown protocol.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against histone proteins (e.g., anti-H3).[13]

-

Conclusion

PBRM1 BD2 is a multifaceted reader domain that plays a crucial role in the chromatin targeting of the PBAF complex through its ability to recognize both acetylated histones and double-stranded RNA. Its involvement in key signaling pathways underscores its importance in cellular homeostasis and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the function of PBRM1 BD2 and to develop novel therapeutic strategies targeting this critical component of the chromatin remodeling machinery.

References

- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]

- 8. researchgate.net [researchgate.net]

- 9. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pbrm1-BD2-IN-3 and its Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a defining subunit of the PBAF chromatin remodeling complex, is a critical regulator of gene expression and a protein of significant interest in oncology. Its second bromodomain, PBRM1-BD2, is essential for anchoring the PBAF complex to acetylated histones, thereby facilitating transcriptional regulation. Pbrm1-BD2-IN-3 is a potent small molecule inhibitor targeting this specific bromodomain. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for its characterization. Furthermore, it explores the broader role of PBRM1 in gene transcription and visualizes the key pathways and experimental workflows.

Introduction to PBRM1 and the PBAF Complex

The landscape of gene expression is intricately regulated by the dynamic structuring of chromatin. The SWI/SNF family of ATP-dependent chromatin remodeling complexes plays a pivotal role in this process by altering nucleosome positions to control DNA accessibility. A key member of this family is the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex. A distinguishing feature of the PBAF complex is the presence of the PBRM1 subunit.

PBRM1 is a large, multi-domain protein containing six tandem bromodomains (BDs). Bromodomains are evolutionarily conserved protein modules that recognize and bind to ε-N-acetylated lysine residues, a common post-translational modification on histone tails and other proteins. This interaction is fundamental for tethering the PBAF complex to specific locations on the genome, thereby influencing the transcription of target genes. The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a crucial anchor for this chromatin association, making it a prime target for therapeutic intervention.[1][2]

This compound: A Selective Inhibitor of the Second Bromodomain

This compound is a chemical probe designed to selectively inhibit the function of the PBRM1-BD2 domain. By competitively binding to the acetyl-lysine binding pocket of PBRM1-BD2, this inhibitor prevents the interaction of the PBAF complex with acetylated histones. This disruption is hypothesized to modulate the expression of genes that are dependent on PBRM1 for their transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Biochemical Activity

| Compound | Target Bromodomain | Assay | IC₅₀ (µM) | K_d (µM) | ΔT_m (°C) | Reference |

| This compound (cpd 12) | PBRM1-BD2 | AlphaScreen | 1.1 | Not Reported | Not Reported | [3] |

| Inhibitor "16" | PBRM1-BD2 | AlphaScreen | 0.26 ± 0.04 | 1.5 ± 0.9 (ITC) | 5.4 | [3] |

| Inhibitor "16" | PBRM1-BD5 | - | Not Reported | 3.9 ± 2.6 (ITC) | Not Reported | [3] |

| Inhibitor "16" | SMARCA2B | - | No Binding | No Binding | Not Reported | [3] |

| Inhibitor "16" | SMARCA4 | - | No Binding | No Binding | Not Reported | [3] |

Table 2: Cellular Activity

| Cell Line | PBRM1 Status | Inhibitor | Outcome | Reference |

| LNCaP | PBRM1-dependent | Inhibitor "16" | Selective inhibition of cell viability | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's activity.

AlphaScreen™ Assay for IC₅₀ Determination

-

Principle: This bead-based proximity assay measures the disruption of the PBRM1-BD2 and acetylated histone peptide interaction.

-

Protocol:

-

A reaction mixture is prepared containing His-tagged PBRM1-BD2 protein and a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) in an assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

-

Serial dilutions of this compound are added to the wells of a 384-well plate.

-

The protein-peptide mixture is dispensed into the wells.

-

The plate is incubated at room temperature for 30 minutes.

-

A suspension of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads is added.

-

The plate is incubated in the dark for 60 minutes to allow for bead-protein/peptide binding.

-

The plate is read on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition.

-

IC₅₀ values are calculated from the resulting dose-response curves.

-

Differential Scanning Fluorimetry (DSF) for Thermal Shift (ΔT_m) Analysis

-

Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature (T_m).

-

Protocol:

-

A solution of purified PBRM1-BD2 protein is prepared in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

SYPRO™ Orange dye (a fluorescent probe that binds to hydrophobic regions of unfolded proteins) is added to the protein solution.

-

The test compound or vehicle (DMSO) is added to the mixture.

-

The samples are aliquoted into a 96-well or 384-well PCR plate.

-

The plate is subjected to a thermal ramp (e.g., 25°C to 95°C at 1°C/min) in a real-time PCR instrument.

-

Fluorescence is monitored as a function of temperature.

-

The T_m is determined from the midpoint of the sigmoidal melting curve. The ΔT_m is the difference in T_m between the compound-treated and vehicle-treated samples.

-

Isothermal Titration Calorimetry (ITC) for K_d Determination

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

-

Protocol:

-

The purified PBRM1-BD2 protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The compound is dissolved in the same buffer.

-

The protein solution is loaded into the sample cell of the ITC instrument.

-

The compound solution is loaded into the injection syringe.

-

A series of small, precise injections of the compound are made into the protein solution.

-

The heat change associated with each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters, including the K_d.

-

Visualizations of Pathways and Workflows

Caption: Experimental workflow for the characterization of this compound.

Caption: Simplified mechanism of action of this compound.

Effects on Gene Transcription

The direct consequence of PBRM1-BD2 inhibition by this compound is the disruption of PBAF complex recruitment to chromatin. This, in turn, is expected to alter the transcriptional landscape of the cell. While transcriptomic studies specifically using this compound are not yet widely available, research on PBRM1 loss-of-function provides a framework for understanding its role in gene regulation.

Studies involving PBRM1 knockdown or knockout have revealed its involvement in several key cellular processes through the regulation of specific gene sets:

-

Cell Cycle Control: PBRM1 is implicated in the regulation of cell cycle progression. For instance, it has been shown to be necessary for the full induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A) in response to DNA damage.[4]

-

Cell Adhesion and Metabolism: Re-expression of PBRM1 in deficient cells leads to the upregulation of genes involved in cell adhesion and carbohydrate metabolism.[5]

-

Stress Response: PBRM1 plays a role in the transcriptional response to cellular stress.[6]

It is crucial to recognize that the effects of a selective bromodomain inhibitor may not perfectly mirror those of complete protein knockout. Targeted inhibition of PBRM1-BD2 may lead to a more nuanced modulation of a subset of PBRM1-regulated genes. Future research employing RNA-sequencing and ChIP-sequencing following treatment with this compound will be instrumental in delineating the precise transcriptional consequences of selective PBRM1-BD2 inhibition.

Caption: PBRM1-mediated transcriptional regulation and the point of inhibition.

Conclusion and Future Directions

This compound represents a significant tool for dissecting the intricate role of the PBRM1-BD2 domain in health and disease. The data presented herein underscore its utility as a potent and selective chemical probe. While the foundational mechanism of disrupting PBAF complex localization is established, the full spectrum of its downstream effects on gene transcription remains to be elucidated. Future studies should focus on comprehensive transcriptomic and epigenomic analyses to identify the specific gene networks modulated by selective PBRM1-BD2 inhibition. Such investigations will not only deepen our understanding of PBAF-mediated gene regulation but also pave the way for the development of novel therapeutic strategies targeting PBRM1 in cancer and other diseases.

References

- 1. BET Bromodomain Inhibition Blocks an AR-Repressed, E2F1-Activated Treatment-Emergent Neuroendocrine Prostate Cancer Lineage Plasticity Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-omics integration identifies cell-state-specific repression by PBRM1-PIAS1 cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PBRM1 Regulates Stress Response in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Function of PBRM1 using the Chemical Probe Pbrm1-BD2-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in human cancers, particularly in clear cell renal cell carcinoma (ccRCC). Its role as a tumor suppressor is linked to its function in gene regulation, DNA damage response, and the maintenance of genomic stability. The recent development of selective chemical probes targeting specific domains of PBRM1 has provided powerful tools to dissect its complex biological functions. This technical guide focuses on the utilization of Pbrm1-BD2-IN-3 , a potent and selective inhibitor of the second bromodomain of PBRM1, to investigate the biological roles of PBRM1. This document provides a comprehensive overview of PBRM1's function, detailed experimental protocols for utilizing this compound, and visual representations of the key signaling pathways influenced by PBRM1.

Introduction to PBRM1

PBRM1 is a large protein that serves as a scaffolding subunit of the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a subclass of the SWI/SNF chromatin remodeling complexes.[1][2] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. PBRM1 is unique in that it contains six bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This ability to "read" the histone code is crucial for targeting the PBAF complex to specific genomic loci.

Mutations in PBRM1 are a hallmark of ccRCC and are also found in other cancers.[2] These mutations often lead to a loss of PBRM1 function, which has been linked to altered gene expression profiles, genomic instability, and dysregulation of key cellular processes, including cell cycle control, apoptosis, and the response to hypoxia.[2][4]

The Chemical Probe: this compound

This compound (also referred to as compound 12 in its discovery publication) is a selective inhibitor of the second bromodomain (BD2) of PBRM1.[5] The development of this probe has been instrumental in allowing researchers to specifically interrogate the function of this particular bromodomain in cellular processes.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound and related compounds from the discovery study by Shishodia et al. This data is crucial for designing experiments and interpreting results.

| Compound | Target | IC50 (µM) | Kd (µM) | Selectivity Notes |

| This compound (Cpd 12) | PBRM1-BD2 | 1.1 | - | Selective over other bromodomains |

| Compound 15 | PBRM1-BD2 | 0.2 | - | Selective over SMARCA2/4 |

| Compound 16 | PBRM1-BD2 | 0.26 | 1.5 | Selective over SMARCA2/4 |

| Compound 25 | PBRM1-BD2 | 0.22 | - | Potent inhibitor |

Data is compiled from Shishodia S, et al. J Med Chem. 2022 Oct 13.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological function of PBRM1 using this compound.

Target Engagement and Binding Affinity

3.1.1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the binding of the PBRM1 bromodomain to an acetylated histone peptide and the ability of an inhibitor to disrupt this interaction.

Protocol:

-

Reagents and Materials:

-

Purified recombinant PBRM1-BD2 protein (His-tagged)

-

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K14ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)

-

-

Procedure: a. Prepare a master mix of PBRM1-BD2 protein and biotinylated histone peptide in assay buffer. b. Add the test compound (this compound) at various concentrations to the wells of the 384-well plate. c. Add the protein-peptide mix to the wells and incubate for 15-30 minutes at room temperature. d. Add the Acceptor beads and incubate for 30-60 minutes at room temperature in the dark. e. Add the Donor beads and incubate for 30-60 minutes at room temperature in the dark. f. Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis:

-

The signal will decrease as the inhibitor disrupts the protein-peptide interaction.

-

Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Reagents and Materials:

-

Purified recombinant PBRM1-BD2 protein

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

-

Procedure: a. Dialyze the PBRM1-BD2 protein against the ITC buffer overnight. b. Dissolve this compound in the same dialysis buffer. c. Degas both the protein solution and the inhibitor solution. d. Load the protein solution into the sample cell of the ITC instrument. e. Load the inhibitor solution into the injection syringe. f. Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model to determine the Kd, n, and ΔH.[6]

-

3.1.3. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.

Protocol:

-

Reagents and Materials:

-

Purified recombinant PBRM1-BD2 protein

-

This compound

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer

-

Real-time PCR instrument

-

-

Procedure: a. Prepare a master mix of PBRM1-BD2 protein and SYPRO Orange dye in assay buffer. b. Add the test compound at various concentrations to the wells of a 96-well PCR plate. c. Add the protein-dye mix to the wells. d. Seal the plate and place it in a real-time PCR instrument. e. Program the instrument to slowly increase the temperature while monitoring the fluorescence.

-

Data Analysis:

-

The fluorescence will increase as the protein unfolds and the dye binds to exposed hydrophobic regions.

-

Plot the fluorescence against temperature to obtain a melting curve.

-

The midpoint of the transition is the melting temperature (Tm). A shift in Tm in the presence of the inhibitor indicates binding and stabilization.

-

Cellular Assays

3.2.1. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Reagents and Materials:

-

Cancer cell lines (e.g., PBRM1-dependent prostate cancer cell line LNCaP, or ccRCC cell lines with known PBRM1 status)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

-

-

Procedure: a. Seed cells into the 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). c. Equilibrate the plate to room temperature for about 30 minutes. d. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). e. Mix on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence using a luminometer.[7][8]

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle-treated control.

-

Plot the percentage of viable cells against the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Investigating Downstream Signaling

3.3.1. Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. This can be used to investigate if this compound disrupts the interaction of PBRM1 with other proteins.

Protocol:

-

Reagents and Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against PBRM1

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

-

Procedure: a. Treat cells with this compound or vehicle control. b. Lyse the cells and clarify the lysate by centrifugation. c. Pre-clear the lysate with protein A/G beads. d. Incubate the pre-cleared lysate with the PBRM1 antibody or control IgG overnight at 4°C. e. Add protein A/G beads to capture the antibody-protein complexes. f. Wash the beads several times with wash buffer. g. Elute the protein complexes from the beads. h. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against potential interacting partners (e.g., p53, YTHDF2).

3.3.2. Gene Expression Analysis (qRT-PCR)

This technique is used to measure the changes in the expression of specific genes in response to treatment with this compound.

Protocol:

-

Reagents and Materials:

-

Cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CDKN1A (p21), HIF-1α target genes) and a housekeeping gene (e.g., GAPDH)

-

-

Procedure: a. Treat cells with this compound or vehicle control. b. Extract total RNA from the cells. c. Synthesize cDNA from the RNA. d. Perform qPCR using the specific primers.

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

Key Signaling Pathways Involving PBRM1

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which PBRM1 is involved. These pathways can be investigated using this compound.

PBRM1 in the p53-p21 Pathway

PBRM1 plays a crucial role in the p53-mediated transcriptional activation of the cell cycle inhibitor p21. The fourth bromodomain (BD4) of PBRM1 recognizes acetylated lysine 382 on p53 (p53K382ac), which is a mark of p53 activation.[2][5] This interaction is thought to facilitate the recruitment of the PBAF complex to the promoter of the CDKN1A gene (encoding p21), leading to its transcription.

PBRM1 and the NF-κB Pathway

Loss of PBRM1 has been shown to lead to the aberrant activation of the pro-tumorigenic NF-κB pathway.[4][9] In PBRM1-deficient cells, the PBAF complex is redistributed to distal enhancer regions containing NF-κB motifs. This leads to heightened NF-κB activity and the expression of downstream target genes that promote cell survival and inflammation.

PBRM1 in the Hypoxia Response Pathway

PBRM1 plays a role in the cellular response to hypoxia by regulating the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) mRNA.[1][10] PBRM1 interacts with the m6A reader protein YTHDF2 and is necessary for YTHDF2's binding to HIF-1α mRNA. This interaction promotes the efficient translation of HIF-1α protein, which is a master regulator of the hypoxic response.

Experimental Workflow using this compound

The following diagram outlines a logical workflow for using this compound to investigate the biological function of PBRM1.

Conclusion

This compound is a valuable chemical probe for elucidating the specific functions of the second bromodomain of PBRM1. By employing the biochemical, cellular, and signaling pathway analysis techniques outlined in this guide, researchers can gain deeper insights into the multifaceted roles of PBRM1 in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting PBRM1-mutated cancers. The provided protocols and pathway diagrams serve as a foundational resource for scientists and drug development professionals embarking on the investigation of PBRM1's biological significance.

References

- 1. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]

- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 8. ch.promega.com [ch.promega.com]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Role of PBRM1 in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a significant factor in the progression of various cancers. In prostate cancer, its role is multifaceted and context-dependent, influencing tumor growth, aggressiveness, and response to therapy. This technical guide provides an in-depth analysis of PBRM1's function in prostate cancer progression, detailing its expression patterns, mutational landscape, and involvement in critical signaling pathways. We present quantitative data in structured tables, comprehensive experimental protocols for studying PBRM1, and detailed signaling pathway diagrams to facilitate further research and therapeutic development.

Introduction: PBRM1 in the Context of Prostate Cancer

Prostate cancer (PCa) is a leading cause of cancer-related mortality in men. The progression of PCa from a localized, androgen-dependent state to a metastatic, castration-resistant phenotype involves complex genetic and epigenetic alterations. PBRM1, encoded by the PBRM1 gene, is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1] While extensively studied in clear cell renal cell carcinoma, the role of PBRM1 in prostate cancer is an evolving area of research.[1]

Current evidence suggests that PBRM1's function in prostate cancer is not a simple tumor suppressor or oncogene paradigm. Its expression levels and subcellular localization appear to be key determinants of its impact on disease progression.[2] This guide will synthesize the current understanding of PBRM1 in prostate cancer to serve as a valuable resource for the scientific community.

Quantitative Data on PBRM1 in Prostate Cancer

Summarized below is the key quantitative data regarding PBRM1 expression and mutation in prostate cancer.

Table 1: PBRM1 mRNA Expression in Prostate Cancer vs. Benign Prostatic Hyperplasia (BPH)

| Comparison | Fold Change in PBRM1 mRNA Expression | p-value | Reference |

| Prostate Cancer vs. BPH | 9.8-fold higher in PCa | <0.05 | [1] |

Table 2: PBRM1 Mutation Frequency in Prostate Adenocarcinoma

| Cohort | Number of Patients/Samples | PBRM1 Mutation Frequency | Data Source |

| TCGA, PanCancer Atlas | 494 | 2.9% | cBioPortal[3] |

Table 3: Functional Effects of PBRM1 Knockdown in PC-3 Prostate Cancer Cells

| Functional Assay | Effect of PBRM1 Knockdown | Quantitative Change (vs. Control) | Reference |

| Cell Migration | Increased cell migration | Wound closure significantly increased at 24h | [4] |

| EMT Marker Expression | Increased N-Cadherin expression | Visual increase in Western Blot | [4] |

| Increased TGF-β mRNA expression | Statistically significant increase | [4] |

Key Signaling Pathways Involving PBRM1 in Prostate Cancer

PBRM1 is implicated in several critical signaling pathways that drive prostate cancer progression.

PBRM1 and the DNA Damage Response (DDR) Pathway

PBRM1 plays a role in the DNA damage response, particularly in the context of double-strand breaks (DSBs). Its deficiency has been linked to synthetic lethality with inhibitors of Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinases.[5] The proposed mechanism involves PBRM1's role in chromatin remodeling at sites of DNA damage, facilitating the recruitment of repair proteins. In the absence of PBRM1, cells may become more reliant on other repair pathways, creating a vulnerability that can be exploited by targeted therapies.

PBRM1 and the Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer growth and progression. While direct interactions between PBRM1 and AR in prostate cancer are still under investigation, the SWI/SNF complex, to which PBRM1 belongs, is known to act as a co-regulator of AR-mediated transcription.[1] Dysregulation of PBRM1 could therefore alter the AR transcriptional program, contributing to disease progression and the development of castration resistance.

PBRM1 and the Epithelial-to-Mesenchymal Transition (EMT) Pathway

EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, and is a hallmark of metastatic progression. PBRM1 knockdown in the PC-3 castration-resistant prostate cancer cell line has been shown to upregulate markers of EMT, including N-cadherin, and to increase the expression of TGF-β, a key inducer of EMT.[4] This suggests that loss of PBRM1 function may promote a more aggressive, metastatic phenotype.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PBRM1 in prostate cancer.

PBRM1 Knockdown using shRNA

This protocol describes the generation of stable PBRM1 knockdown prostate cancer cell lines.

Materials:

-

PC-3 prostate cancer cells

-

Lentiviral vectors containing shRNA targeting PBRM1 (and a non-targeting control)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for virus production

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Puromycin for selection

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction: Transduce PC-3 cells with the collected lentivirus in the presence of polybrene.

-

Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.

-

Validation: Confirm PBRM1 knockdown by Western blot and qPCR.

Nuclear and Cytoplasmic Fractionation and Western Blotting

This protocol allows for the assessment of PBRM1 protein levels in different cellular compartments.

Materials:

-

Prostate cancer cells (e.g., PC-3, LNCaP)

-

Cell lysis buffer for cytoplasmic extraction

-

Nuclear extraction buffer

-

Primary antibodies: anti-PBRM1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis: Lyse cells in cytoplasmic extraction buffer on ice.

-

Cytoplasmic Fraction: Centrifuge to pellet nuclei and collect the supernatant (cytoplasmic fraction).

-

Nuclear Lysis: Resuspend the nuclear pellet in nuclear extraction buffer.

-

Protein Quantification: Determine the protein concentration of both fractions.

-

SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescence detection system.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Prostate cancer cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired compounds.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

Chromatin Immunoprecipitation (ChIP)-Sequencing

This protocol is for identifying the genomic regions where PBRM1 or specific histone modifications are located.

Materials:

-

Prostate cancer cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis buffer

-

Sonicator

-

Antibody specific for PBRM1 or the histone modification of interest (e.g., H3K4me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-linking: Cross-link proteins to DNA with formaldehyde.

-

Chromatin Preparation: Lyse cells and sonicate to shear chromatin.

-

Immunoprecipitation: Incubate chromatin with the specific antibody overnight.

-

Bead Capture: Capture antibody-chromatin complexes with magnetic beads.

-

Washes: Wash beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute chromatin and reverse cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform next-generation sequencing.

Conclusion and Future Directions

PBRM1 is a complex and important player in the progression of prostate cancer. Its elevated expression and nuclear localization are associated with more aggressive disease, and its role in DNA damage repair and EMT highlights its potential as a therapeutic target. The methodologies and data presented in this guide provide a framework for further investigation into the precise mechanisms by which PBRM1 contributes to prostate cancer pathogenesis. Future research should focus on elucidating the direct molecular interactions of PBRM1 with the AR and DDR pathways, and on exploring the therapeutic potential of targeting PBRM1 or its associated pathways in preclinical models of prostate cancer. A deeper understanding of PBRM1's context-dependent functions will be crucial for the development of novel and effective therapies for this prevalent disease.

References

- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Prostate Adenocarcinoma (TCGA, PanCancer Atlas) [datacatalog.mskcc.org]

- 4. researchgate.net [researchgate.net]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of PBRM1 as a Tumor Suppressor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), also known as BAF180, is a critical tumor suppressor gene frequently mutated in a variety of human cancers, with a particularly high incidence of inactivating mutations in clear cell renal cell carcinoma (ccRCC).[1][2] As a defining subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, PBRM1 plays a central role in regulating gene expression, maintaining genomic integrity, and controlling key cellular processes such as the cell cycle, DNA damage response, and metabolic pathways.[1][3] Its inactivation is a key driver event in tumorigenesis, creating specific vulnerabilities that are now being explored for targeted therapeutic intervention. This guide provides an in-depth examination of PBRM1's molecular functions, its role in critical signaling pathways, and the experimental methodologies used to elucidate its mechanisms.

Core Function: A Key Subunit of the PBAF Chromatin Remodeling Complex

PBRM1 is an integral component of the PBAF complex, a specific form of the mammalian SWI/SNF ATP-dependent chromatin remodeling machinery.[3][4] The primary function of these complexes is to alter the structure of chromatin by repositioning or ejecting nucleosomes, thereby modulating the accessibility of DNA to the transcriptional machinery.[3][5]

Within the PBAF complex, PBRM1 acts as a crucial targeting subunit, guiding the complex to specific locations on the genome. This targeting is mediated by its distinct protein domains:

-

Six Bromodomains (BDs): These domains are "readers" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails, such as H3K14ac.[6] This interaction anchors the PBAF complex to active chromatin regions. Notably, the second and fourth bromodomains have also been shown to bind double-stranded RNA, a function that enhances their association with acetylated histones.[6]

-

Two Bromo-Adjacent Homology (BAH) Domains: These domains are involved in protein-protein interactions.[6] A novel function discovered for these domains is the ability to "read" methyl marks on microtubules, suggesting a previously unknown link between chromatin remodeling and cytoskeleton dynamics.[7]

-

High Mobility Group (HMG) Domain: This domain directly interacts with nucleosomal DNA, further stabilizing the complex's association with chromatin.[6]

Loss of PBRM1 compromises the integrity and targeting of the PBAF complex, leading to widespread dysregulation of gene expression and contributing to genomic instability.[8][9]

References

- 1. Research progress on the tumor suppressor gene PBRM1 in renal cell carcinoma - ProQuest [proquest.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SWI/SNF tumor suppressor gene PBRM1/BAF180 in human clear cell kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PBRM1’s new function supports a novel cancer-promoting mechanism [blogs.bcm.edu]

- 8. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pbrm1-BD2-IN-3 on the PBAF Chromatin Remodeling Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polybromo-1 (PBRM1) protein, a key component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, has emerged as a significant target in cancer therapy. Its frequent mutation in various cancers, notably clear cell renal cell carcinoma, underscores its critical role in cellular function. PBRM1 contains six bromodomains, which are crucial for tethering the PBAF complex to acetylated histones, thereby modulating gene expression. The inhibitor, Pbrm1-BD2-IN-3, a potent and selective antagonist of the second bromodomain of PBRM1 (PBRM1-BD2), offers a powerful tool to probe the function of this complex and presents a promising avenue for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's impact on the PBAF complex, detailing its mechanism of action, quantitative binding and activity data, and the experimental protocols used for its characterization.

Introduction to the PBAF Complex and PBRM1

The PBAF complex is a member of the SWI/SNF family of ATP-dependent chromatin remodelers, which play a fundamental role in regulating gene expression by altering the structure of chromatin.[1] PBRM1 is a defining subunit of the PBAF complex and is unique in possessing six bromodomains.[1][2] These bromodomains recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.[3][4] This interaction is critical for the recruitment of the PBAF complex to specific genomic loci, where its remodeling activity can then influence gene expression.[5] The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a critical mediator of this chromatin binding.[1][6]

This compound: A Selective Inhibitor of PBRM1

This compound, also known as compound 12 in the study by Shishodia et al., is a potent and selective inhibitor of the second bromodomain of PBRM1.[2][7] Its mechanism of action involves direct binding to the acetyl-lysine binding pocket of PBRM1-BD2, thereby competitively inhibiting its interaction with acetylated histones.[2][3] This disruption of PBRM1's chromatin tethering function effectively inhibits the localization and activity of the entire PBAF complex at its target gene promoters.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related compound, PBRM1-BD2-IN-2.

| Compound | Target | IC50 (μM) | Reference |

| This compound | PBRM1-BD2 | 1.1 | [7] |

| PBRM1-BD2-IN-2 | PBRM1-BD2 | 1.0 | [8] |

| Table 1: Inhibitory Potency of PBRM1 Bromodomain Inhibitors. |

| Compound | Target | Kd (μM) | Reference |

| PBRM1-BD2-IN-2 | PBRM1-BD2 | 9.3 | [8] |

| PBRM1-BD2-IN-2 | PBRM1-BD5 | 10.1 | [8] |

| PBRM1-BD2-IN-2 | SMARCA2B | 18.4 | [8] |

| PBRM1-BD2-IN-2 | SMARCA4 | 69 | [8] |

| Table 2: Binding Affinity of PBRM1-BD2-IN-2 for Various Bromodomains. |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Figure 1: Mechanism of action of this compound on the PBAF complex.

Figure 2: Experimental workflow for the discovery of this compound.

Experimental Protocols

The characterization of this compound and its interaction with PBRM1-BD2 involved several key biophysical and biochemical assays.

Nuclear Magnetic Resonance (NMR) Fragment Screening

-

Objective: To identify small molecule fragments that bind to the PBRM1-BD2 protein.

-

Methodology: A library of 1968 fragments was screened against the second bromodomain of PBRM1 using a protein-detected NMR screening pipeline.[1][2] This technique monitors changes in the NMR spectrum of the protein upon the addition of potential binding fragments.[1]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Objective: To quantify the inhibitory potency (IC50) of compounds against the PBRM1-BD2-histone interaction.

-

Methodology: This bead-based assay measures the disruption of the interaction between biotinylated histone peptides and a GST-tagged PBRM1-BD2 protein. The concentration of the PBRM1-BD2 protein used in the assay was 0.2 μM.[1]

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of the inhibitor-protein interaction.

-

Methodology: The inhibitor was injected into a cell containing the target bromodomain protein (PBRM1-BD2, PBRM1-BD5, SMARCA2B, or SMARCA4).[1] The heat changes associated with binding were measured to calculate the dissociation constant (Kd).[1]

Differential Scanning Fluorimetry (DSF)

-

Objective: To assess the thermal stabilization of the PBRM1-BD2 protein upon inhibitor binding.

-

Methodology: The change in the melting temperature (ΔTm) of the PBRM1-BD2 protein was measured in the presence and absence of the inhibitor. An increase in Tm indicates that the inhibitor binds and stabilizes the protein.[1]

Impact on the PBAF Complex and Therapeutic Implications

By selectively inhibiting the PBRM1-BD2, this compound effectively prevents the recruitment of the PBAF complex to chromatin. This has significant downstream consequences on gene expression, as the remodeling activity of PBAF is no longer targeted to its appropriate genomic loci.[1][2] In cancer cells where PBRM1 is a tumor promoter, such as in certain prostate cancers, this inhibition can lead to a decrease in cell viability.[1][2]

The development of selective PBRM1 bromodomain inhibitors like this compound provides a valuable chemical tool to further dissect the complex biology of the PBAF complex. Moreover, these inhibitors hold therapeutic promise for the treatment of cancers that are dependent on PBRM1 function.[2] The high selectivity of these compounds for PBRM1 over other bromodomains, such as those in SMARCA2 and SMARCA4, is a critical feature that may lead to a more favorable therapeutic window.[1][2]

Conclusion

This compound is a potent and selective chemical probe for the second bromodomain of PBRM1. Its ability to disrupt the interaction of the PBAF complex with chromatin provides a powerful means to study the function of this essential chromatin remodeler. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery. The continued investigation of PBRM1 inhibitors will undoubtedly shed further light on the role of the PBAF complex in health and disease and may pave the way for novel therapeutic strategies.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Unveiling the Downstream Cascade: A Technical Guide to PBRM1 Inhibition Targets

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PBRM1 (Polybromo-1), a critical subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and other cancers.[1][2] Its role as a tumor suppressor has made it a focal point for therapeutic development.[3][4] This technical guide provides an in-depth exploration of the downstream targets and pathways affected by the inhibition or loss of PBRM1 function. We synthesize findings from transcriptomic, epigenomic, and functional studies to present a comprehensive overview for researchers and drug development professionals. This guide includes a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of key signaling pathways and workflows.

Downstream Targets of PBRM1 Inhibition: A Multi-faceted Impact

PBRM1, as a component of the SWI/SNF chromatin remodeling complex, plays a pivotal role in regulating gene expression by altering chromatin structure.[4] Inhibition or loss of PBRM1 leads to a cascade of downstream effects, impacting multiple cellular processes critical for cancer development and progression. These include metabolic reprogramming, cell adhesion and migration, cell cycle control, and modulation of the tumor microenvironment.

Reprogramming of Cellular Metabolism

PBRM1 re-expression in ccRCC cells has been shown to upregulate genes involved in carbohydrate metabolism and the response to hypoxia, while downregulating genes associated with cell division.[3][4][5] This suggests that PBRM1 loss promotes a metabolic shift towards aerobic glycolysis, a hallmark of cancer.

Table 1: PBRM1-Regulated Genes in Metabolic Pathways

| Gene | Regulation upon PBRM1 Re-expression | Pathway | Reference |

| Genes inhibiting glycolysis | Upregulated | Carbohydrate Metabolism | [6] |

| Genes facilitating glycolysis | Downregulated | Carbohydrate Metabolism | [6] |

| IGFBP1 | Upregulated | Hypoxia Response | [4] |

| PHD3 | Upregulated | Hypoxia Response | [4] |

| HIF1α target genes | Upregulated | Hypoxia Response | [4] |

| ALDH1A1 | Downregulated | Retinoic Acid Biosynthesis | [2] |

Alterations in Cell Adhesion and Migration

A significant downstream effect of PBRM1 is the regulation of genes involved in cell adhesion.[3][4][5] Re-expression of PBRM1 in ccRCC cells leads to the upregulation of 97 cell adhesion genes, suggesting that PBRM1 loss promotes a more migratory and invasive phenotype.[7]

Table 2: Impact of PBRM1 on Cell Adhesion Gene Expression

| Number of Genes | Regulation upon PBRM1 Re-expression | Culture Condition | Reference |

| 97 | Upregulated | 2D monolayer | [7] |

| 45 | Upregulated | 3D culture | [7] |

| 8 | Direct targets (PBRM1 occupancy at proximal regulatory regions) | - | [7] |

Dysregulation of Cell Cycle and Proliferation

PBRM1 plays a crucial role in cell cycle control. Its re-expression in cancer cells leads to a G1/G0 arrest and a decrease in cellular proliferation.[4][8] This is achieved through the downregulation of genes involved in the mitotic cell cycle and G1/S transition.[1][5]

Table 3: PBRM1's Influence on Cell Cycle Regulators

| Gene Category | Regulation upon PBRM1 Re-expression | Cellular Outcome | Reference |

| Mitotic cell cycle genes | Downregulated | Decreased proliferation | [1][5] |

| G1/S transition genes | Downregulated | G1/G0 arrest | [1][5][8] |

Modulation of the Tumor Microenvironment

PBRM1 knockdown has been shown to significantly alter the expression of chemokines and their receptors, key signaling molecules that mediate communication within the tumor microenvironment.[9][10] This can impact immune cell infiltration and response to immunotherapies.

Table 4: Altered Chemokine and Cytokine Expression with PBRM1 Knockdown

| Gene | Regulation upon PBRM1 Knockdown | Pathway | Reference |